2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and pyridinyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent introduction of the piperidinyl and trifluoromethylpyridinyl groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or piperidinyl groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and other medical conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents.
Trifluoromethylpyridinyl Derivatives: Compounds with trifluoromethyl and pyridinyl groups but different core structures.
Uniqueness
2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer enhanced chemical stability and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O/c18-17(19,20)13-4-1-7-21-16(13)27-10-12-3-2-8-25(9-12)15-6-5-14-23-22-11-26(14)24-15/h1,4-7,11-12H,2-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNVECGTHWXXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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